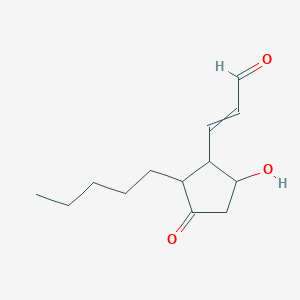
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal is an organic compound characterized by a cyclopentane ring with various functional groups attached This compound is notable for its unique structure, which includes a hydroxyl group, a ketone group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy carbonyl compound. This intermediate can then undergo further reactions to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or chromatography. The reaction conditions, including temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic addition, and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar structure with an aldehyde group and a conjugated double bond.
Cyclopentanone: Contains a cyclopentane ring with a ketone group.
Prop-2-enal: Contains an aldehyde group and a conjugated double bond.
Uniqueness
3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal is unique due to the combination of its functional groups and the cyclopentane ring
Properties
CAS No. |
111006-17-8 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(5-hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-6-10-11(7-5-8-14)13(16)9-12(10)15/h5,7-8,10-11,13,16H,2-4,6,9H2,1H3 |
InChI Key |
ZNBQGSKKEHNXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C(CC1=O)O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



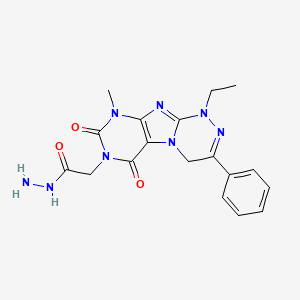
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
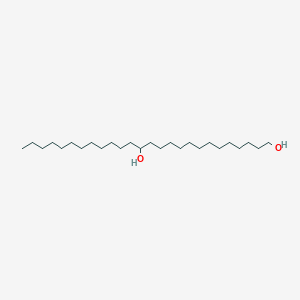
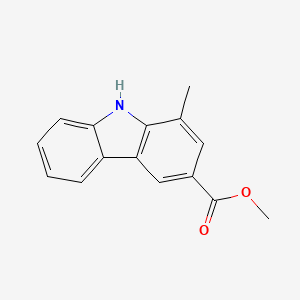
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)
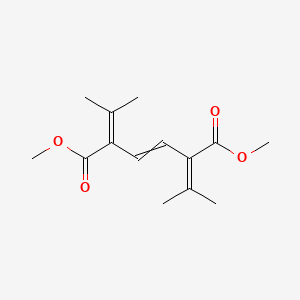
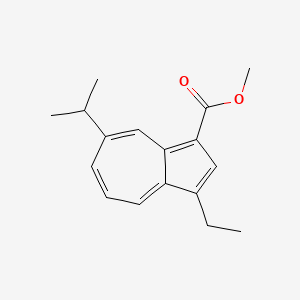
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
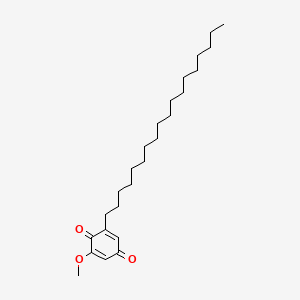
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)
